LINEAR POLYACRYLAMIDE

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C3H5NO.C3H4O2.Na/c2*1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJCWOMPUUZULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

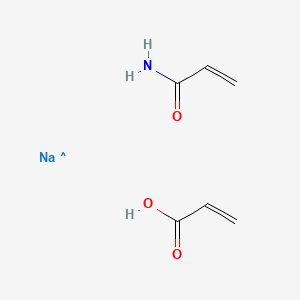

C=CC(=O)N.C=CC(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-02-3 | |

| Record name | Acrylamide-sodium acrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, sodium salt (1:1), polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25085-02-3, 25987-30-8 | |

| Record name | 2-Propenoic acid, sodium salt (1:1), polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, polymer with 2-propenamide, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, sodium salt (1:1), polymer with 2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, polymer with 2-propenamide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Linear Polyacrylamide: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear polyacrylamide (LPA) is a synthetic, water-soluble polymer with a wide range of applications in research and industry. Its primary role in the laboratory is as a highly effective carrier molecule for the quantitative precipitation of nucleic acids, particularly in dilute solutions. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and application, and key data presented for practical laboratory use.

Chemical Properties of this compound

This compound is a polymer composed of repeating acrylamide (B121943) monomer units. Its chemical formula is (C₃H₅NO)ₙ. Unlike the cross-linked polyacrylamide used in gel electrophoresis, this compound exists as long, unbranched chains.

Molecular Weight and Viscosity

The viscosity of a this compound solution is directly related to its molecular weight and concentration. Higher molecular weight polymers will produce more viscous solutions at the same concentration. This relationship can be described by the Mark-Houwink equation:

[η] = K * Mᵃ

where [η] is the intrinsic viscosity, M is the molecular weight, and K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent system.

Table 1: Relationship Between Molecular Weight and Intrinsic Viscosity of this compound in Water

| Molecular Weight ( g/mol ) | Intrinsic Viscosity ([η]) (dL/g) |

| 1.0 x 10⁵ | 1.2 |

| 5.0 x 10⁵ | 3.5 |

| 1.0 x 10⁶ | 5.8 |

| 5.0 x 10⁶ | 17.2 |

| 1.0 x 10⁷ | 28.9 |

Note: These are representative values calculated using typical Mark-Houwink parameters for polyacrylamide in water. Actual values may vary depending on the specific synthesis conditions and solvent properties.

Solubility

This compound is highly soluble in water and other polar solvents due to the presence of amide groups which can form hydrogen bonds. Its solubility is influenced by the molecular weight of the polymer and the temperature of the solvent.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Water | Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethylene Glycol | Soluble |

| Formamide | Soluble |

| Methanol | Sparingly Soluble |

| Ethanol (B145695) | Sparingly Soluble |

| Acetone | Insoluble |

| Toluene | Insoluble |

| Hexane | Insoluble |

Chemical Reactivity

The amide groups in this compound can undergo hydrolysis, particularly under acidic or basic conditions and at elevated temperatures, to form carboxylate groups. This conversion increases the negative charge of the polymer and can alter its physical properties, such as its viscosity and interaction with other molecules. The polymer backbone itself is generally stable under typical laboratory conditions.

Experimental Protocols

Synthesis of this compound for Use as a Nucleic Acid Carrier

This protocol describes a common method for synthesizing this compound for use as a carrier in nucleic acid precipitations.

Materials:

-

Acrylamide (electrophoresis grade)

-

Tris-HCl (1 M, pH 8.0)

-

Sodium Acetate (3 M, pH 5.2)

-

EDTA (0.5 M, pH 8.0)

-

Ammonium persulfate (APS), 10% (w/v) solution in water (freshly prepared)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Ethanol (95% and 70%)

-

Nuclease-free water

Procedure:

-

In a 50 mL conical tube, combine the following reagents in order:

-

4.25 mL of nuclease-free water

-

200 µL of 1 M Tris-HCl, pH 8.0

-

33 µL of 3 M Sodium Acetate, pH 5.2

-

10 µL of 0.5 M EDTA, pH 8.0

-

0.25 g of acrylamide

-

-

Mix gently until the acrylamide is completely dissolved.

-

Add 50 µL of 10% APS and mix.

-

Add 5 µL of TEMED and mix immediately and thoroughly.

-

Allow the polymerization to proceed at room temperature for 30 minutes. The solution will become viscous.

-

Precipitate the polymer by adding 12.5 mL of 95% ethanol. A white precipitate of this compound will form.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the polymer.

-

Carefully decant the supernatant.

-

Wash the pellet with 10 mL of 70% ethanol and centrifuge again at 10,000 x g for 5 minutes.

-

Decant the supernatant and air-dry the pellet for 10-15 minutes.

-

Resuspend the pellet in nuclease-free water to achieve a final concentration of 5-10 µg/µL. This may require gentle agitation or overnight incubation at 4°C to fully dissolve.

-

Store the this compound solution at -20°C.

Protocol for Nucleic Acid Precipitation using this compound

This protocol outlines the use of this compound as a carrier to improve the recovery of DNA or RNA from dilute solutions.

Materials:

-

Nucleic acid sample

-

This compound solution (5-10 µg/µL)

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water or TE buffer

Procedure:

-

To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

-

Add 1-2 µL of the this compound solution (final concentration of 10-20 µg).

-

Mix thoroughly by vortexing briefly.

-

Add 2.5-3 volumes of ice-cold 100% ethanol.

-

Mix by inverting the tube several times and incubate at -20°C for at least 30 minutes or at -80°C for 15 minutes.

-

Centrifuge at maximum speed (>12,000 x g) in a microcentrifuge for 15-30 minutes at 4°C.

-

Carefully aspirate and discard the supernatant. A small, often transparent, pellet should be visible.

-

Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

-

Centrifuge at maximum speed for 5 minutes at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

-

Resuspend the nucleic acid pellet in the desired volume of nuclease-free water or TE buffer.

Visualizations

Caption: Synthesis of this compound.

Caption: Nucleic Acid Precipitation Workflow.

mechanism of linear polyacrylamide in DNA precipitation

An In-depth Technical Guide on the Core Mechanism of Linear Polyacrylamide in DNA Precipitation

For Researchers, Scientists, and Drug Development Professionals

This compound (LPA) is a widely utilized inert carrier in molecular biology for the efficient precipitation of nucleic acids.[1][2][3][4] Its primary function is to facilitate the recovery of small quantities of DNA and RNA from dilute solutions, a common requirement in various research and drug development applications.[2][4] Unlike biological carriers such as glycogen (B147801) or tRNA, LPA is a synthetic polymer, which eliminates the risk of contamination with nucleases or extraneous nucleic acids that could interfere with sensitive downstream applications like PCR, RT-PCR, and sequencing.[4][5][6][7][8] This technical guide provides a comprehensive overview of the mechanism of LPA in DNA precipitation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action

The precipitation of DNA is fundamentally a process of reducing its solubility in an aqueous solution. This is achieved by disrupting the hydration shell that surrounds the DNA molecule and neutralizing the negative charges of its phosphate (B84403) backbone. The core mechanism of DNA precipitation using a salt, alcohol, and LPA as a co-precipitant can be broken down into the following key steps:

-

Neutralization of Phosphate Backbone: The DNA backbone is negatively charged due to its phosphate groups. In an aqueous solution, these charges are stabilized by polar water molecules, keeping the DNA dissolved. The addition of a salt, typically sodium acetate, provides positive cations (e.g., Na+) that neutralize the negative charges on the phosphate backbone.[9][10] This charge neutralization reduces the repulsion between DNA strands and decreases its affinity for water molecules.[11]

-

Reduction of Solvent Polarity: Ethanol (B145695) or isopropanol (B130326) is added to the solution. These alcohols are less polar than water. Their addition reduces the dielectric constant of the solvent, making it less capable of shielding the charges on the DNA and the salt ions.[11] This further promotes the association between the cations and the DNA's phosphate groups.

-

DNA Precipitation: With the phosphate charges neutralized and the solvent polarity reduced, the DNA molecules are no longer effectively solvated and begin to aggregate and precipitate out of the solution.[11]

-

Role of this compound (LPA): When precipitating very small amounts of DNA (in the picogram to nanogram range), the resulting pellet can be invisible and difficult to recover. LPA, as a long, uncharged polymer, acts as a carrier or co-precipitant.[1][4] It is thought to form a scaffold or matrix that entraps the precipitating DNA molecules, forming a larger, more visible pellet that can be easily collected by centrifugation.[12] This significantly enhances the recovery of trace amounts of DNA.[13]

Advantages of this compound

LPA offers several distinct advantages over other co-precipitants:

-

Inertness: LPA is chemically inert and does not interfere with downstream enzymatic reactions such as those catalyzed by polymerases, ligases, or restriction enzymes.[13]

-

Purity: Being a synthetic polymer, LPA is free from biological contaminants like nucleases and nucleic acids that can be present in glycogen or tRNA preparations.[4][5][6][7][8]

-

Spectrophotometric Transparency: LPA does not absorb ultraviolet light at 260 nm and 280 nm, meaning it does not interfere with the spectrophotometric quantification of nucleic acids.[3]

-

Efficiency: LPA is highly efficient in precipitating picogram quantities of nucleic acids, especially for DNA fragments larger than 20 base pairs.[1]

Quantitative Data on Precipitation Efficiency

The efficiency of DNA precipitation can be influenced by several factors, including the type and concentration of nucleic acid, the choice of alcohol and salt, incubation temperature, and centrifugation parameters. The following tables summarize available quantitative data on the recovery of nucleic acids using LPA as a co-precipitant.

Table 1: Comparison of Nucleic Acid Recovery with and without Co-precipitants

| Nucleic Acid Type | Precipitant | Co-precipitant | Recovery Rate (%) |

| PCR Product | Ethanol | None | 63 |

| PCR Product | Ethanol | Glycogen | 72 |

| PCR Product | Ethanol | LPA | 72 |

| PCR Product | Isopropanol | None | 54 |

| PCR Product | Isopropanol | Glycogen | 65 |

| PCR Product | Isopropanol | LPA | 67 |

| Plasmid | Ethanol | None | Not specified |

| Plasmid | Ethanol | Glycogen | Not specified |

| Plasmid | Ethanol | LPA | 80 |

| miRNA | Ethanol | None | Not specified |

| miRNA | Ethanol | Glycogen | 89 |

| miRNA | Ethanol | LPA | 73 |

| Primer | Ethanol | None | Not specified |

| Primer | Ethanol | Glycogen | 76 |

| Primer | Ethanol | LPA | Not specified |

Data adapted from a systematic investigation of nucleic acid precipitation factors.[11]

Table 2: DNA Recovery from Cotton Chromatin Immunoprecipitation (ChIP) with and without LPA

| Sample | DNA Concentration without LPA (ng/ml) | DNA Concentration with LPA (ng/ml) |

| 1 | 28.45 | 60.00 |

| 2 | 25.15 | 68.45 |

| 3 | 40.63 | 53.14 |

| 4 | 18.80 | 36.00 |

| 5 | 21.17 | 54.12 |

| Average | 26.84 | 54.34 |

Data from an application of LPA in cotton ChIP to increase sheared DNA isolation efficiency.[14]

Experimental Protocols

Protocol 1: Preparation of this compound (5 mg/mL Stock Solution)

This protocol is adapted from established methods for preparing a working stock solution of LPA.[1][13]

Materials:

-

Acrylamide (B121943) (molecular biology grade, free of bis-acrylamide)

-

1 M Tris-HCl, pH 8.0

-

3 M Sodium Acetate, pH 7.5

-

0.5 M EDTA

-

10% Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Ethanol (95% or 100%)

-

Nuclease-free water

Procedure:

-

In a 50 mL conical tube, combine the following in the specified order:

-

0.25 g Acrylamide

-

4.25 mL Nuclease-free water

-

200 µL of 1 M Tris-HCl, pH 8.0

-

33 µL of 3 M Sodium Acetate, pH 7.5

-

10 µL of 0.5 M EDTA

-

-

Add 50 µL of 10% APS and 5 µL of TEMED to initiate polymerization.

-

Mix well by inverting the tube and let it stand at room temperature for 30-60 minutes, or until the solution becomes viscous.

-

Add 2.5 volumes of 95% ethanol (approximately 12.5 mL) to precipitate the this compound.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

-

Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

-

Remove the supernatant and air-dry the pellet for about 10 minutes.

-

Resuspend the pellet in nuclease-free water to a final volume that yields a 5 mg/mL concentration (e.g., resuspend the 250 mg of starting acrylamide in 50 mL of water). It may be necessary to shake gently overnight for complete resuspension.

-

Aliquot the LPA solution and store at -20°C.

Protocol 2: DNA Precipitation using this compound

This protocol outlines the standard procedure for precipitating DNA using LPA as a carrier.[2]

Materials:

-

DNA sample in aqueous solution

-

This compound (5 mg/mL stock solution)

-

3 M Sodium Acetate, pH 5.2

-

Cold 100% Ethanol (stored at -20°C)

-

Cold 70% Ethanol (stored at -20°C)

-

Nuclease-free water or TE buffer for resuspension

Procedure:

-

To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.

-

Add 1-2 µL of the 5 mg/mL LPA stock solution (final concentration of 10-20 µg/mL). Mix gently.

-

Add 2.5 volumes of cold 100% ethanol. Mix by inverting the tube until the precipitate is visible.

-

Incubate at -20°C for at least 30 minutes. For very dilute samples, overnight incubation may improve recovery.

-

Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.

-

Carefully decant the supernatant without disturbing the pellet. The pellet should be visible due to the LPA.

-

Wash the pellet by adding 200-500 µL of cold 70% ethanol.

-

Centrifuge at >12,000 x g for 5-10 minutes at 4°C.

-

Carefully decant the 70% ethanol.

-

Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

-

Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer.

Visualizations

Caption: Formation of this compound from Acrylamide Monomers.

Caption: Experimental Workflow for DNA Precipitation with LPA.

Caption: Conceptual Diagram of Molecular Interactions in DNA Precipitation with LPA.

References

- 1. Silica based DNA purification [herpesvirus.tripod.com]

- 2. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. genelink.com [genelink.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Nucleic acid contamination of glycogen used in nucleic acid precipitation and assessment of this compound as an alternative co-precipitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nucleic acid contamination of glycogen used in nucleic acid precipitation and assessment of this compound as an alternative co-precipitant. | Semantic Scholar [semanticscholar.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. youtube.com [youtube.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Prep [uvm.edu]

- 14. dergipark.org.tr [dergipark.org.tr]

The Role of Linear Polyacrylamide as a Superior Nucleic Acid Carrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology, the efficient precipitation and purification of nucleic acids are paramount for the success of downstream applications, from PCR and sequencing to the development of nucleic acid-based therapeutics. When working with dilute or low-concentration samples, quantitative recovery of DNA and RNA can be challenging. This technical guide provides an in-depth exploration of Linear Polyacrylamide (LPA) as a highly effective, inert carrier for nucleic acid precipitation, offering a superior alternative to traditional co-precipitants like glycogen (B147801) and tRNA.

Introduction: The Challenge of Nucleic Acid Precipitation

The fundamental principle of nucleic acid precipitation involves altering the solvent environment to reduce the solubility of DNA and RNA, causing them to aggregate and pellet upon centrifugation. This is typically achieved by the addition of salt to neutralize the negative charges of the phosphate (B84403) backbone and an alcohol (ethanol or isopropanol) to decrease the dielectric constant of the solution[1][2]. However, when nucleic acid concentrations are low (in the nanogram or picogram range), forming a visible and stable pellet can be difficult, leading to significant sample loss during aspiration of the supernatant[3].

To overcome this, co-precipitants or carriers are used. These are inert molecules that co-precipitate with the nucleic acids, increasing the bulk of the pellet and thereby improving recovery[3]. For years, glycogen and tRNA have been the carriers of choice. However, their biological origin presents a significant drawback: the potential for contamination with endogenous nucleic acids and nucleases, which can interfere with sensitive downstream analyses like PCR and sequencing[4][5][6].

This compound (LPA): A Chemically Synthesized Solution

This compound (LPA) has emerged as a superior alternative due to its chemical synthesis, which ensures it is free from biological contaminants like nucleases and nucleic acids[1][2][3]. LPA is an inert polymer that does not interfere with common enzymatic reactions or spectrophotometric quantification of nucleic acids at A260/280 nm[2]. It has been shown to be highly efficient in precipitating picogram amounts of nucleic acids, making it an ideal choice for applications requiring high purity and quantitative recovery[3][7].

Mechanism of Action

LPA acts as a neutral carrier, forming a scaffold that entraps the target nucleic acid molecules during the precipitation process. In the presence of salt and alcohol, the nucleic acids, with their neutralized phosphate backbone, come out of solution. The LPA polymer co-precipitates, forming a visible pellet that efficiently incorporates the DNA or RNA. This process is particularly effective for precipitating DNA fragments larger than 20 base pairs, while shorter fragments and unincorporated nucleotides tend to remain in the supernatant, offering a degree of size-selective purification[3]. A recent study has also proposed that LPA can act as a flocculant, collecting RNA particles to form aggregates that then precipitate at low alcohol concentrations[8].

Quantitative Comparison of Nucleic Acid Carriers

The efficiency of a co-precipitant is determined by its ability to maximize the recovery of the target nucleic acid. Several studies have quantitatively compared the performance of LPA with other carriers.

A systematic investigation directly compared the recovery rates of different nucleic acids using various co-precipitants with either ethanol (B145695) or isopropanol (B130326). The results demonstrated that the addition of a co-precipitant significantly improves recovery, with LPA often outperforming glycogen, especially when using isopropanol.

| Nucleic Acid | Alcohol | No Carrier Recovery (%) | Glycogen Recovery (%) | LPA Recovery (%) |

| miRNA | Ethanol | - | 74 | 67 |

| Isopropanol | - | 65 | 73 | |

| Primer | Ethanol | - | 75 | 72 |

| Isopropanol | - | 76 | 73 | |

| PCR Product | Ethanol | 63 | 72 | 72 |

| Isopropanol | 54 | 65 | 67 | |

| Plasmid | Ethanol | - | 75 | 78 |

| Isopropanol | - | 78 | 80 | |

| Data summarized from "A Systematic Investigation of Key Factors of Nucleic Acid Precipitation Toward Optimized DNA/RNA Isolation"[9][10][11]. |

Another study compared the DNA recovery efficiency of glycogen and LPA using either polyethylene (B3416737) glycol (PEG) or isopropanol as the precipitant. While no significant difference in recovery efficiency was found between the two carriers in this particular study, it highlighted a critical advantage of LPA: the absence of nucleic acid contamination[5][6]. Four out of nine tested commercial glycogen samples were found to be contaminated with bacterial 16S rRNA genes, whereas none of the tested LPA samples showed any contamination[4][5][6].

| Co-precipitant | Precipitant | Initial DNA (50 ng) - Average Recovery (%) | Initial DNA (5 ng) - Average Recovery (%) |

| Glycogen | PEG | 95 | 88 |

| LPA | PEG | 93 | 85 |

| Glycogen | Isopropanol | 91 | 82 |

| LPA | Isopropanol | 90 | 80 |

| Glycogen + CsCl | Isopropanol | 85 | 75 |

| LPA + CsCl | Isopropanol | 84 | 72 |

| Data summarized from "Nucleic acid contamination of glycogen used in nucleic acid precipitation and assessment of this compound as an alternative co-precipitant"[5][6]. |

Experimental Protocols

Preparation of this compound (LPA) Stock Solution (5 mg/mL)

This protocol is adapted from established methods and provides a reliable way to synthesize LPA in the laboratory[7].

Materials:

-

Acrylamide (B121943) (molecular biology grade, without bis-acrylamide)

-

Tris-HCl (1 M, pH 8.0)

-

Sodium Acetate (3 M, pH 5.2)

-

EDTA (0.5 M, pH 8.0)

-

Ammonium persulfate (APS), 10% (w/v) solution (freshly prepared)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Ethanol (95% or 100%)

-

Nuclease-free water

Procedure:

-

In a 50 mL conical tube, combine the following:

-

4.25 mL of nuclease-free water

-

200 µL of 1 M Tris-HCl, pH 8.0

-

33 µL of 3 M Sodium Acetate

-

10 µL of 0.5 M EDTA

-

0.25 g of acrylamide

-

-

Mix gently until the acrylamide is completely dissolved.

-

Add 50 µL of 10% APS and 5 µL of TEMED to initiate polymerization. Mix gently.

-

Let the solution stand at room temperature for 30-60 minutes, or until it becomes viscous.

-

Add 2.5 volumes of 95% ethanol (approximately 12.5 mL) to precipitate the this compound.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

-

Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

-

Remove the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

-

Resuspend the pellet in nuclease-free water to a final concentration of 5 mg/mL (e.g., add water to a final volume of 50 mL for the amounts given). This may require overnight shaking to fully dissolve.

-

Store the LPA solution in aliquots at -20°C.

Caption: Workflow for the laboratory preparation of this compound (LPA).

Protocol for DNA/RNA Precipitation using LPA

This protocol outlines the general steps for precipitating nucleic acids from a dilute solution using LPA as a carrier.

Materials:

-

Nucleic acid sample

-

This compound (LPA) stock solution (e.g., 5 mg/mL)

-

Salt solution (e.g., 3 M Sodium Acetate, pH 5.2)

-

Cold absolute ethanol or isopropanol

-

70% ethanol (prepared with nuclease-free water)

-

Nuclease-free water or TE buffer for resuspension

Procedure:

-

To your nucleic acid sample, add 1/10th volume of a salt solution (e.g., for a 100 µL sample, add 10 µL of 3 M Sodium Acetate).

-

Add 1-2 µL of LPA stock solution (final concentration of 10-20 µg/mL). Mix gently by vortexing.

-

Add 2.5 volumes of cold absolute ethanol or 0.7-1 volume of isopropanol. Mix thoroughly by inverting the tube several times.

-

Incubate the mixture at -20°C for at least 30 minutes or at -80°C for 15 minutes to precipitate the nucleic acids.

-

Centrifuge the sample at ≥12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid-LPA complex.

-

Carefully aspirate and discard the supernatant. A small, white pellet should be visible.

-

Wash the pellet by adding 500 µL of 70% ethanol. Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

-

Carefully aspirate and discard the supernatant. Be cautious as the LPA pellet may not adhere as tightly to the tube wall as a pure nucleic acid pellet.

-

Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

-

Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Caption: General workflow for nucleic acid precipitation using LPA as a carrier.

Logical Relationships and Considerations

The decision to use a specific co-precipitant and precipitation method depends on several factors, including the type and concentration of the nucleic acid, the sample volume, and the intended downstream applications.

Caption: Decision-making flowchart for selecting a nucleic acid carrier.

Conclusion

This compound stands out as a robust and reliable tool for the quantitative recovery of nucleic acids from dilute solutions. Its chemical synthesis provides a critical advantage over traditional biological carriers by eliminating the risk of nucleic acid and nuclease contamination. This makes LPA the co-precipitant of choice for sensitive molecular biology applications where purity and yield are paramount. By incorporating LPA into standard precipitation protocols, researchers, scientists, and drug development professionals can significantly enhance the quality and consistency of their results, paving the way for more accurate and reproducible downstream analyses.

References

- 1. This compound as a Carrier Molecule during Alcohol Precipitation [biosyn.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. thomassci.com [thomassci.com]

- 4. Nucleic acid contamination of glycogen used in nucleic acid precipitation and assessment of this compound as an alternative co-precipitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ethanol precipitation of DNA with this compound as carrier. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

synthesis and polymerization of linear polyacrylamide for lab use

An In-depth Technical Guide to the Synthesis and Polymerization of Linear Polyacrylamide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and polymerization of this compound (PAM), a versatile polymer widely utilized in research and pharmaceutical applications, including drug delivery, tissue engineering, and as a separation medium in electrophoresis. The ability to control the molecular weight, polydispersity, and architecture of PAM is crucial for these applications, necessitating a thorough understanding of various polymerization techniques. This document details the core methodologies for synthesizing this compound in a laboratory setting, focusing on free-radical, anionic, and controlled radical polymerization techniques.

Introduction to Polyacrylamide Synthesis

Polyacrylamide is a water-soluble polymer formed from acrylamide (B121943) monomers. For laboratory applications requiring high-purity and well-defined polymers, the synthesis method is a critical consideration. This compound, which lacks cross-linking agents, is essential for applications such as a neutral carrier for nucleic acid precipitation and in the creation of polymers with specific molecular weights and functionalities.[1][2] The primary methods for its synthesis include free-radical polymerization (FRP), anionic polymerization, and controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3][4]

Safety Note: Acrylamide monomer is a potent neurotoxin and a suspected carcinogen. Always handle solid acrylamide and its solutions in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Polymerization Methodologies

Free-Radical Polymerization (FRP)

Free-radical polymerization is the most common and straightforward method for synthesizing polyacrylamide.[5] It typically involves the use of a chemical initiator system, such as a redox pair, to generate free radicals that initiate the polymerization of acrylamide monomers.[3] A common redox pair is ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).[5][6] TEMED accelerates the formation of free radicals from persulfate, which then catalyze the polymerization.[5]

While simple and rapid, FRP offers limited control over the polymer's molecular weight and results in a broad molecular weight distribution (high polydispersity index, PDI).[7] The reaction is also highly exothermic, and oxygen can inhibit the polymerization process, requiring solutions to be degassed before initiation.[3][5][6]

Experimental Protocol: Free-Radical Polymerization

This protocol describes the synthesis of this compound using an APS/TEMED initiator system in an aqueous solution.[1][8][9]

Materials:

-

Acrylamide monomer

-

Deionized water

-

Tris-HCl buffer (e.g., 40 mM, pH 8.0)

-

Sodium acetate (B1210297) (e.g., 20 mM)

-

EDTA (e.g., 1 mM)

-

Ammonium persulfate (APS), 10% (w/v) solution in deionized water (prepare fresh)

-

Tetramethylethylenediamine (TEMED)

-

Ethanol (B145695) (95%) or Methanol for precipitation

-

Inert gas (Nitrogen or Argon) for sparging

Procedure:

-

Monomer Solution Preparation: In a flask, prepare a 5% (w/v) solution of acrylamide in a buffered aqueous solution (e.g., Tris-HCl, sodium acetate, EDTA buffer).

-

Degassing: Sparge the monomer solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which inhibits polymerization.[3][5]

-

Initiation:

-

Polymerization: Allow the reaction to proceed at room temperature for approximately 30 minutes to an hour.[1][9] The solution will become noticeably viscous as the polymer forms.

-

Purification - Precipitation:

-

Drying and Storage:

-

Dry the polymer pellet (e.g., using a SpeedVac or by air drying).

-

Resuspend the dried this compound in a suitable buffer or deionized water to the desired concentration (e.g., 5 mg/mL).[1] The polymer may take time to dissolve completely and can be left overnight at room temperature with gentle agitation.[1]

-

Anionic Polymerization

Anionic polymerization of acrylamide can be used to produce polyacrylamide, often in the context of creating anionic copolymers by including monomers with acidic functional groups like acrylic acid.[10][11] The process typically involves neutralizing the acidic monomer with a base (like sodium hydroxide) and then initiating polymerization with a redox system.[10]

Experimental Protocol: Anionic Copolymerization of Acrylamide and Acrylic Acid

This protocol is adapted from a method for preparing anionic polyacrylamide.[10]

Materials:

-

Acrylamide (AM)

-

Acrylic acid (AA)

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium persulfate (initiator)

-

Sodium thiosulfate (B1220275) (initiator component)

-

Ascorbic acid (initiator component)

-

Isopropanol (molecular weight regulator)[10]

-

Deionized water

Procedure:

-

Neutralization: Dissolve sodium hydroxide in water and neutralize the acrylic acid monomer.

-

Monomer Solution: Add the acrylamide monomer to the neutralized acrylic acid solution to create the monomer mixture (Solution A).

-

Initiator Solutions:

-

Dissolve sodium thiosulfate, ascorbic acid, and the molecular weight regulator (isopropanol) in water to create Solution B.

-

Dissolve potassium persulfate in water to create Solution C.

-

-

Initiation: Add Solution B to Solution A, mix, and then add Solution C to initiate the polymerization.

-

Polymerization: The reaction is initiated at a temperature between 15-45°C.[10] The polymerization is allowed to proceed, during which the temperature may increase due to the exothermic nature of the reaction.

-

Post-Reaction Processing: After the reaction is complete, the resulting polymer gel is granulated, dried, and crushed to obtain a powder.

Controlled Radical Polymerization (CRP)

CRP techniques offer significant advantages over traditional free-radical polymerization by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures.[4][7] This level of control is achieved by establishing a rapid dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species.

2.3.1 Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that has been successfully applied to a wide range of monomers. However, the ATRP of acrylamide can be challenging due to the ability of the amide group to complex with the copper catalyst, which can retard the deactivation step and lead to poor control over the polymerization.[7][12] Despite these challenges, successful ATRP of acrylamide has been achieved, particularly in aqueous media at room temperature using specific catalyst systems.[12][13] A common approach is Cu(0)-mediated reversible-deactivation radical polymerization (RDRP).[12][14]

Experimental Protocol: Aqueous Cu(0)-Mediated RDRP of Acrylamide

This protocol is based on a one-pot, one-step aqueous Cu(0)-mediated RDRP strategy.[12]

Materials:

-

Acrylamide (AM) monomer

-

Initiator (e.g., methyl 2-chloropropionate, MeClPr)[13]

-

Copper(II) bromide (CuBr₂)

-

Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) as ligand[13]

-

Copper(0) wire or powder

-

Deionized water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dried Schlenk flask, add the acrylamide monomer, CuBr₂, and deionized water.

-

Degassing: Seal the flask and degas the solution by performing three freeze-pump-thaw cycles or by sparging with an inert gas.

-

Catalyst/Ligand Addition: Under an inert atmosphere, add the ligand (Me₆TREN) and the initiator (MeClPr).

-

Initiation: Add the Cu(0) source (e.g., a piece of copper wire) to the flask to begin the polymerization.

-

Polymerization: Conduct the reaction at room temperature with stirring for the desired amount of time. Monitor the monomer conversion via techniques like ¹H NMR.

-

Termination and Purification:

-

Terminate the reaction by exposing the solution to air, which oxidizes the copper catalyst.

-

Purify the polymer by passing the solution through a column of neutral alumina (B75360) to remove the copper complex.

-

Isolate the polymer by precipitation in a suitable non-solvent like methanol, followed by centrifugation and drying.

-

2.3.2 Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique known for its tolerance to a wide variety of functional groups and reaction conditions.[4] The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.[15] RAFT has been successfully used for the controlled polymerization of acrylamide, yielding well-defined polymers.[4][16]

Experimental Protocol: RAFT Polymerization of Acrylamide

This protocol is based on the RAFT polymerization of acrylamide in an organic solvent.[4][17]

Materials:

-

Acrylamide (AM) monomer

-

RAFT Chain Transfer Agent (CTA), e.g., dodecyl trithiodimethyl propionic acid (DMPA)[4]

-

Radical Initiator, e.g., Azobisisobutyronitrile (AIBN)

-

Solvent, e.g., Dimethyl sulfoxide (B87167) (DMSO)[4][17]

-

Inert gas (Nitrogen or Argon)

-

Methanol or other suitable non-solvent for precipitation

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the acrylamide monomer, CTA (DMPA), and initiator (AIBN) in DMSO.

-

Degassing: Degas the solution using three freeze-pump-thaw cycles or by sparging with an inert gas.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.[4][16] Allow the reaction to proceed for the specified time.

-

Termination and Purification:

-

Stop the reaction by cooling the flask in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent such as methanol.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer multiple times with the non-solvent to remove unreacted monomer, initiator, and CTA.

-

Dry the final polymer under vacuum.

-

Data Presentation: Comparison of Polymerization Methods

The choice of polymerization method significantly impacts the characteristics of the resulting polyacrylamide. The following tables summarize typical quantitative data for the different techniques.

| Polymerization Method | Typical Initiator/Catalyst System | Typical Solvent | Control over Mₙ | Typical PDI (Đ = Mₙ/Mₙ) | Key Advantages | Key Disadvantages |

| Free-Radical (FRP) | APS / TEMED[5] | Water[3] | Poor | > 1.5 (Broad)[7] | Simple, fast, inexpensive | Poor control, broad PDI, exothermic[6][7] |

| Anionic | Redox systems (e.g., K₂S₂O₈ / Na₂S₂O₃)[10] | Water[10] | Moderate | Variable | Can incorporate anionic monomers | Conditions can be difficult to control[11] |

| ATRP / RDRP | Cu(0), CuBr / Me₆TREN[12][13] | Water, DMSO, Toluene[13][18][19] | Good | < 1.3 (Narrow)[12][19] | Well-defined polymers, block copolymers[13] | Catalyst sensitivity, potential metal contamination[4][18] |

| RAFT | AIBN / CTA (e.g., DMPA)[4] | DMSO, Water[4][17] | Excellent | < 1.3 (Narrow)[4] | Versatile, wide monomer scope, tolerant | CTA can be expensive and colored |

Table 1: Qualitative Comparison of Polyacrylamide Synthesis Methods.

| Method | Monomer | [M]₀/[I]₀/[CTA/L]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ,exp ( g/mol ) | PDI (Đ) | Reference |

| ATRP | Acrylamide | 700 / 1 / 1 | 25 | 1 | ~50 | 22,780 | 1.42 | [13] |

| Cu(0)-RDRP | Acrylamide | 444 / 1 / 1.1 / 0.1 (CuBr₂) | RT | 1.25 | >99 | 28,100 | 1.18 | [12] |

| RAFT | Acrylamide | 200 / 0.1 / 1 | 70 | 2 | ~90 | 12,100 | 1.25 | [4][17] |

Table 2: Quantitative Data from Controlled Radical Polymerization of Acrylamide.

Visualization of Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of polyacrylamide in a laboratory setting.

Caption: General workflow for lab-scale polymer synthesis.

Free-Radical Polymerization (FRP) Mechanism

This diagram shows the three main stages of free-radical polymerization: initiation, propagation, and termination.

Caption: Mechanism of free-radical polymerization.

Controlled Radical Polymerization Mechanisms

The following diagrams illustrate the core equilibria that govern ATRP and RAFT polymerizations, enabling control over the process.

Caption: The core equilibrium in ATRP.

References

- 1. Preparation of Linear Acrylamide | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 2. lumiprobe.com [lumiprobe.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. mdpi.com [mdpi.com]

- 5. bio-rad.com [bio-rad.com]

- 6. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound Prep [uvm.edu]

- 9. Preparation of this compound - 每日生物评论 [bio-review.com]

- 10. CN101831030A - Preparation method of anionic polyacrylamide - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. Rapid RAFT Polymerization of Acrylamide with High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 19. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

The Inert Nature of Linear Polyacrylamide in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the functionally inert character of linear polyacrylamide (LPA) in the context of enzymatic reactions. While often utilized as a neutral carrier for nucleic acid precipitation, the inherent properties of LPA make it a valuable, yet often overlooked, tool in a broader range of biochemical and pharmaceutical applications. This document will elucidate the principles behind its inertness, provide quantitative insights into its effects on enzyme kinetics, detail experimental protocols for its use, and illustrate its application in complex biological systems.

The Core Principle: Understanding the Inertia of this compound

This compound is a long-chain polymer synthesized from acrylamide (B121943) monomers without the use of a cross-linking agent. This lack of cross-linking results in a soluble, flexible polymer that occupies a specific hydrodynamic volume in solution. Its inert nature in enzymatic reactions stems from several key properties:

-

Lack of Reactive Groups: The amide groups in the polyacrylamide backbone are relatively unreactive under typical physiological conditions of pH and temperature, preventing covalent modification of enzymes or substrates.

-

High Water Solubility: LPA is highly soluble in aqueous buffers, ensuring it remains in solution and does not precipitate or aggregate with proteins.

-

Neutral Charge: Unmodified LPA is a non-ionic polymer, which minimizes non-specific electrostatic interactions with charged residues on the surface of enzymes and substrates.

It is crucial to understand that while chemically inert, high concentrations of LPA can influence enzymatic reactions through a physical phenomenon known as macromolecular crowding . This effect is not a result of direct chemical interaction but rather a consequence of the excluded volume occupied by the polymer chains. This can lead to changes in the conformational stability of enzymes and the association rates of enzyme-substrate complexes.

Quantitative Impact on Enzyme Kinetics: The Macromolecular Crowding Effect

The primary influence of this compound on enzymatic reactions is through macromolecular crowding. This phenomenon can alter the kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the maximum velocity (Vmax). The direction and magnitude of these changes are dependent on several factors, including the enzyme system, the concentration and molecular weight of the LPA, and the composition of the reaction buffer.

While specific kinetic data for a wide range of enzymes in the presence of this compound is not extensively consolidated in the literature, the principles of macromolecular crowding established with other inert polymers like polyethylene (B3416737) glycol (PEG) and dextran (B179266) provide a strong predictive framework.

Table 1: Illustrative Effects of Inert Macromolecular Crowding Agents on Enzyme Kinetic Parameters

| Enzyme | Crowding Agent | Concentration | Effect on Km | Effect on Vmax | Reference Principle |

| α-Chymotrypsin | Polyethylene glycol (PEG) | Varies | Increase | Decrease | Crowding can increase substrate affinity but reduce the turnover number.[1] |

| DNA Polymerase I | Polyethylene glycol (PEG) | Varies | Decrease (<10-fold) | - | Enhanced binding between the enzyme and its DNA substrate.[2] |

| α-Amylase | Sugars (e.g., trehalose) | 10-40% (w/v) | - | Increase | Significant improvement in catalytic efficiency with marginal structural change.[3] |

| TEM1-β-lactamase & BLIP | Dextran | up to 30% | - | ~2-fold increase in affinity | Crowding can have a small but measurable effect on protein-protein association.[4] |

Note: This table provides examples of the effects of macromolecular crowding using various inert agents. The effects of this compound are expected to be of a similar physical nature.

Experimental Protocols

Synthesis of this compound (LPA)

This protocol provides a method for synthesizing a stock solution of this compound for use as an inert carrier or crowding agent.

Materials:

-

Acrylamide (molecular biology grade)

-

Tris-HCl (1 M, pH 8.0)

-

Sodium Acetate (3 M, pH 5.2)

-

EDTA (0.5 M, pH 8.0)

-

Ammonium persulfate (APS), 10% (w/v) in sterile water (freshly prepared)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Ethanol (B145695) (95% and 70%)

-

Sterile, nuclease-free water

Procedure:

-

In a 50 mL conical tube, prepare a 5% acrylamide solution by dissolving 2.5 g of acrylamide in 42.5 mL of sterile water. Caution: Acrylamide is a neurotoxin. Wear gloves and a mask.

-

Add 2 mL of 1 M Tris-HCl (pH 8.0), 330 µL of 3 M Sodium Acetate, and 100 µL of 0.5 M EDTA.

-

Initiate polymerization by adding 500 µL of 10% APS and 50 µL of TEMED. Mix gently by inversion.

-

Allow the solution to polymerize at room temperature for at least 2 hours, or until a viscous solution is formed.

-

Precipitate the this compound by adding 2.5 volumes of 95% ethanol. A white precipitate should form.

-

Centrifuge at 10,000 x g for 15 minutes to pellet the LPA.

-

Carefully decant the supernatant. Wash the pellet with 10 mL of 70% ethanol and centrifuge again.

-

Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.

-

Resuspend the pellet in sterile, nuclease-free water to achieve a desired stock concentration (e.g., 10 mg/mL). This may require overnight rotation at 4°C for complete dissolution.

-

Store the LPA solution at 4°C.

General Protocol for Assessing the Effect of LPA on Protease Activity

This protocol describes a general method to evaluate the influence of LPA on the activity of a model protease, such as trypsin, using a colorimetric substrate.

Materials:

-

Trypsin (e.g., from bovine pancreas)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable colorimetric substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

-

This compound (LPA) stock solution (e.g., 10 mg/mL)

-

Acetic acid (30% v/v) to stop the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a Substrate Stock Solution: Dissolve L-BAPNA in a small amount of DMSO and then dilute with the Tris-HCl buffer to a final concentration of 1 mM.

-

Set up the Reaction Plate:

-

In a 96-well plate, set up reactions in triplicate for each LPA concentration to be tested (e.g., 0, 1, 5, 10, 20, 50 mg/mL final concentration).

-

For each reaction, add the appropriate volume of Tris-HCl buffer and LPA stock solution.

-

Add a constant amount of trypsin to each well (e.g., 10 µL of a 0.1 mg/mL solution).

-

Include control wells with no enzyme to measure background substrate hydrolysis.

-

-

Initiate the Reaction: Add the L-BAPNA substrate solution to all wells to a final concentration of 0.5 mM. The total reaction volume should be consistent across all wells (e.g., 200 µL).

-

Incubate and Monitor: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at 410 nm at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader.

-

Stop the Reaction: After the incubation period, stop the reaction by adding 50 µL of 30% acetic acid to each well.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each LPA concentration by determining the slope of the linear portion of the absorbance vs. time plot.

-

To determine Km and Vmax, repeat the experiment with varying substrate concentrations at a fixed enzyme and LPA concentration.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters.

-

General Protocol for Assessing the Effect of LPA on Kinase Activity

This protocol provides a framework for evaluating the impact of LPA on a generic kinase assay using a phosphospecific antibody-based detection method.

Materials:

-

Kinase of interest (e.g., PKA, PKC)

-

Specific peptide or protein substrate for the kinase

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM beta-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP solution

-

This compound (LPA) stock solution

-

Phosphospecific antibody that recognizes the phosphorylated substrate

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Detection reagent (e.g., TMB for HRP)

-

96-well high-binding microplate

-

Microplate reader

Procedure:

-

Coat the Plate with Substrate: Dilute the substrate in a suitable coating buffer (e.g., PBS) and add to the wells of a high-binding microplate. Incubate overnight at 4°C.

-

Wash and Block: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 5% BSA in wash buffer) for 1 hour at room temperature.

-

Prepare Kinase Reactions:

-

In a separate plate or tubes, prepare the kinase reactions. For each reaction, combine the kinase reaction buffer, the desired final concentration of LPA, and the kinase.

-

Include a no-kinase control.

-

-

Initiate Phosphorylation: Add ATP to each reaction to a final concentration typically at or near the Km for the kinase.

-

Transfer to Substrate Plate: Immediately transfer the kinase reaction mixtures to the substrate-coated and blocked plate.

-

Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes).

-

Wash: Wash the plate thoroughly to remove the kinase and ATP.

-

Primary Antibody Incubation: Add the phosphospecific primary antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Wash: Repeat the washing step.

-

Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Wash: Repeat the washing step.

-

Detection: Add the detection reagent and incubate until a color change is observed. Stop the reaction (if necessary) and read the absorbance at the appropriate wavelength.

-

Data Analysis: Compare the signal generated at different LPA concentrations to the control (0 mg/mL LPA) to determine the effect of LPA on kinase activity.

Visualizing the Role of this compound

Logical Workflow for Employing LPA in Enzymatic Assays

The following diagram illustrates the decision-making process and experimental workflow for a researcher considering the use of this compound in an enzymatic assay.

Caption: Workflow for investigating the effect of LPA on enzyme kinetics.

Signaling Pathway Modulation by Macromolecular Crowding

This diagram illustrates how an inert crowding agent like this compound can physically influence a signaling cascade by promoting protein-protein interactions.

Caption: LPA enhances signaling by promoting protein association.

Applications in Drug Development and High-Throughput Screening

The inert nature of this compound makes it a useful additive in various stages of drug development:

-

High-Throughput Screening (HTS): In HTS assays, non-specific binding of library compounds to surfaces or assay components can lead to false positives. The inclusion of an inert polymer like LPA can help to block these non-specific interactions without interfering with the enzymatic reaction being screened.

-

Enzyme-Linked Immunosorbent Assays (ELISA): Similar to HTS, LPA can be included in blocking buffers or antibody diluents to reduce background signal and improve the signal-to-noise ratio.

-

Studying Cellular Environments: As a macromolecular crowding agent, LPA can be used to mimic the crowded environment of the cell cytoplasm in in vitro assays, providing a more physiologically relevant context for studying enzyme function and drug efficacy.

-

Formulation and Stability: While not its primary use in this context, the principles of using inert polymers to stabilize proteins can be applied in early-stage formulation studies.

Conclusion

This compound is more than just a carrier for nucleic acid precipitation. Its chemically inert and physically influential properties make it a versatile tool for researchers in enzymology and drug development. By understanding the principles of macromolecular crowding, scientists can leverage LPA to create more physiologically relevant in vitro environments, improve the robustness of high-throughput screens, and gain deeper insights into the function of enzymes in complex biological systems. While its effects are physical rather than chemical, careful consideration and empirical testing, as outlined in this guide, are essential for its effective application.

References

The Advent of a Clear Carrier: A Technical Guide to Linear Polyacrylamide in Molecular Biology

An in-depth exploration of the discovery, history, and application of linear polyacrylamide as a pivotal tool for nucleic acid precipitation in research and drug development.

Executive Summary

In the landscape of molecular biology, the efficient recovery of nucleic acids from dilute solutions is a cornerstone of countless applications, from basic research to the development of novel therapeutics. For decades, researchers relied on co-precipitants like transfer RNA (tRNA) or glycogen (B147801) to enhance the precipitation of DNA and RNA. However, these carriers presented significant drawbacks, including potential enzymatic inhibition and nucleic acid contamination. The introduction of this compound (LPA) as a neutral, inert carrier revolutionized this fundamental laboratory technique. This technical guide delves into the history of LPA's adoption in molecular biology, provides a detailed examination of its advantages, and offers comprehensive experimental protocols for its use.

A Historical Perspective: The Need for an Inert Carrier

The practice of precipitating nucleic acids from aqueous solutions using alcohol has been a standard procedure since the 1930s.[1] This process is fundamental for concentrating DNA and RNA, removing salts, and exchanging buffers.[1] However, the quantitative recovery of small amounts of nucleic acids, particularly in the picogram to nanogram range, proved challenging as the pellet formed is often invisible.[2][3] To circumvent this, researchers began employing "carriers" – macromolecules that co-precipitate with the nucleic acids, forming a visible pellet and improving recovery.

For many years, tRNA and glycogen were the carriers of choice.[4][5] While effective in increasing yield, they were not without their problems. Being biologically derived, tRNA could interfere with downstream enzymatic reactions and contribute to background absorbance readings.[3] Glycogen, typically sourced from mussels or oysters, was found to be frequently contaminated with bacterial DNA and RNA, a critical issue for sensitive applications like PCR and next-generation sequencing.[6][7][8]

The Discovery of this compound as a Superior Co-precipitant

In 1990, a seminal paper by Gaillard and Strauss published in Nucleic Acids Research introduced this compound as a highly efficient, inert carrier for the ethanol (B145695) precipitation of picogram amounts of nucleic acids.[3][9][10] This chemically synthesized polymer offered a solution to the problems plaguing existing carriers.

The key advantages of this compound quickly became apparent:

-

Inert Nature: LPA does not interfere with the activity of common molecular biology enzymes such as polymerases, ligases, and restriction enzymes.[3][11][12]

-

Purity: As a synthetic polymer, LPA is free from nuclease and nucleic acid contamination, ensuring the integrity of the sample.[1][6][8]

-

No Spectrophotometric Interference: LPA does not absorb at 260 nm or 280 nm, meaning it does not interfere with the spectrophotometric quantification of nucleic acids.[1][11]

-

High Recovery Efficiency: LPA facilitates the quantitative recovery of nucleic acid fragments larger than 20 base pairs, even from very dilute solutions.[3]

-

Selective Precipitation: Very short DNA fragments, such as unincorporated nucleotides from a labeling reaction, do not efficiently co-precipitate with LPA, allowing for a degree of purification.[3]

Quantitative Comparison of Nucleic Acid Carriers

The superior performance of this compound as a co-precipitant has been demonstrated in various studies. While direct side-by-side quantitative comparisons are not always presented in a standardized format across the literature, the available data consistently highlights the efficiency and purity advantages of LPA.

| Carrier | Starting DNA Amount | Precipitant | Recovery Efficiency | Notes |

| This compound (LPA) | 50 ng | PEG Solution | No significant difference from glycogen | Free of nucleic acid contamination.[6][8] |

| 5 ng | PEG Solution | No significant difference from glycogen | ||

| 50 ng | Isopropanol | No significant difference from glycogen | ||

| 5 ng | Isopropanol | No significant difference from glycogen | ||

| Glycogen | 50 ng | PEG Solution | No significant difference from LPA | Prone to nucleic acid contamination from biological sources (e.g., mussels).[6][7][8] |

| 5 ng | PEG Solution | No significant difference from LPA | Can be removed during a 70% ethanol wash.[4] | |

| 50 ng | Isopropanol | No significant difference from LPA | ||

| 5 ng | Isopropanol | No significant difference from LPA | ||

| tRNA | Not specified | Ethanol | Effective carrier | Can be phosphorylated by polynucleotide kinase and may interfere with other enzymatic reactions.[3][5] |

Table 1: Comparison of Nucleic Acid Recovery with Different Co-precipitants. Data synthesized from multiple sources indicating comparable recovery efficiencies between LPA and glycogen, with the primary advantage of LPA being its purity.[6][8]

Experimental Protocols

Preparation of this compound (5 mg/mL Stock Solution)

This protocol is adapted from the original method described by Gaillard and Strauss.[3][9]

Materials:

-

Acrylamide (B121943) (molecular biology grade, free of bis-acrylamide)

-

Tris-HCl, pH 7.8

-

Sodium Acetate

-

EDTA

-

Ammonium persulfate (APS), 10% solution (freshly prepared)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Ethanol (95% or 100%)

-

Nuclease-free water

Procedure:

-

In a 50 mL conical tube, prepare a 5% acrylamide solution in 40 mM Tris-HCl, pH 7.8, 20 mM Sodium Acetate, and 1 mM EDTA. For a 10 mL final volume, this would be 0.5 g of acrylamide in the appropriate buffer.

-

Add 1/100 volume of 10% APS (e.g., 100 µL for a 10 mL solution).

-

Add 1/1000 volume of TEMED (e.g., 10 µL for a 10 mL solution) and mix gently by inversion.

-

Allow the solution to polymerize at room temperature for 30-60 minutes, or until it becomes viscous.

-

Precipitate the this compound by adding 2.5 volumes of ethanol (e.g., 25 mL for a 10 mL polymerization reaction).

-

Mix thoroughly and let it stand for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

-

Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

-

Remove the supernatant and allow the pellet to air dry briefly.

-

Resuspend the pellet in nuclease-free water to a final concentration of 5 mg/mL by shaking overnight. For the example above, resuspending in 10 mL would yield a 5 mg/mL solution.

-

Aliquot and store at -20°C. The solution is stable for several years.[9]

Nucleic Acid Precipitation using this compound

Materials:

-

Nucleic acid sample

-

This compound (5 mg/mL stock solution)

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water or TE buffer

Procedure:

-

To your nucleic acid sample, add 1/10 volume of 3 M Sodium Acetate, pH 5.2.

-

Add 1-2 µL of the 5 mg/mL LPA stock solution (final amount of 5-10 µg).[2]

-

Mix thoroughly by vortexing briefly.

-

Add 2.5 volumes of ice-cold 100% ethanol.

-

Mix by inversion and incubate at -20°C for at least 30 minutes or -80°C for 15 minutes.

-

Centrifuge at >12,000 x g for 15-30 minutes at 4°C.

-

Carefully aspirate the supernatant. The LPA-nucleic acid pellet should be visible as a small white speck. Be aware that the pellet may not adhere as tightly to the tube as a pure nucleic acid pellet.[12][13]

-

Gently add 500 µL of ice-cold 70% ethanol to wash the pellet.

-

Centrifuge at >12,000 x g for 5 minutes at 4°C.

-

Carefully remove the supernatant.

-

Air dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the pellet in the desired volume of nuclease-free water or TE buffer.

Visualizing the Process and Principles

The following diagrams illustrate the experimental workflow of nucleic acid precipitation with LPA and the underlying principles of its effectiveness as a carrier.

Caption: Experimental workflow for nucleic acid precipitation using this compound (LPA).

Caption: Logical relationship illustrating why LPA is an effective nucleic acid carrier.

Conclusion and Future Outlook

The introduction of this compound as a carrier for nucleic acid precipitation marked a significant, albeit often overlooked, advancement in molecular biology. Its inert nature and purity have made it an indispensable tool, particularly with the advent of highly sensitive techniques that are intolerant of contamination. For researchers and drug development professionals, the use of LPA ensures the integrity and quantitative recovery of precious nucleic acid samples, thereby enhancing the reliability and reproducibility of downstream applications. As research continues to push the boundaries of detection at the molecular level, the principles of using clean, inert carriers like LPA will remain fundamentally important.

References

- 1. This compound as a Carrier Molecule during Alcohol Precipitation [biosyn.com]

- 2. genelink.com [genelink.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Silica based DNA purification [herpesvirus.tripod.com]

- 10. researchgate.net [researchgate.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. This compound Prep [uvm.edu]

- 13. Preparation of linear polyacrylamide used as carrier in ethanol precipitation of nucleic a-丁香实验 [biomart.cn]

An In-depth Technical Guide to the Physical Characteristics of Linear Polyacrylamide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of linear polyacrylamide (LPA) solutions. Understanding these properties is critical for applications ranging from drug delivery systems and biomaterial scaffolding to viscosity modification in pharmaceutical formulations. This document details the key physical parameters, presents quantitative data in a structured format, outlines experimental protocols for characterization, and provides visualizations to illustrate fundamental concepts.

Introduction to this compound

This compound is a water-soluble polymer synthesized from the free-radical polymerization of acrylamide (B121943) monomer.[1][2][3] Unlike cross-linked polyacrylamide, which forms a gel matrix, LPA consists of long, unbranched polymer chains.[4] This structure imparts unique rheological and physicochemical properties to its aqueous solutions, making it a versatile excipient and research tool.[4][5] The physical behavior of LPA solutions is governed by several factors, including molecular weight, concentration, temperature, and the ionic strength of the solvent.[6][7]

Core Physical Characteristics

The utility of this compound solutions in various scientific and pharmaceutical applications stems from their distinct physical properties, most notably their viscosity and viscoelasticity. These characteristics are not static but are influenced by a range of factors.

Viscosity

The viscosity of an LPA solution, a measure of its resistance to flow, is a primary determinant of its function.[8] It is highly dependent on the polymer's molecular weight and concentration.[6][7] At a given concentration, a higher molecular weight LPA will produce a more viscous solution due to greater chain entanglement.[9] Similarly, increasing the concentration of LPA of a given molecular weight leads to a significant increase in viscosity.[7]

Temperature also plays a crucial role; an increase in temperature will decrease the viscosity of an LPA solution.[6][9] This is because the increased thermal energy leads to a disruption of the intermolecular entanglements and hydrogen bonds that contribute to the solution's viscosity.[6]

Rheological Behavior

This compound solutions are non-Newtonian fluids, meaning their viscosity is dependent on the shear rate.[9][10] Specifically, they typically exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases.[4][9] This is a consequence of the polymer chains aligning in the direction of flow under shear, which reduces intermolecular friction.[10]

At very low shear rates, LPA solutions may exhibit a constant viscosity, known as the zero-shear viscosity.[11] At high shear rates, the viscosity may again plateau at a lower value.[4] Some concentrated solutions can also exhibit viscoelastic properties, behaving like both a viscous liquid and an elastic solid.[9][12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound solutions, compiled from various sources to facilitate comparison.

Table 1: General Physical Properties of this compound

| Property | Value/Range | Conditions | Source(s) |

| Appearance | White to yellowish, odorless, amorphous solid | Standard room temperature | [4][13] |

| Density | ~1.302 g/cm³ | 295-297 K | [4][13] |

| Glass Transition Temperature (Tg) | ~153 °C | - | [14] |

| Decomposition Temperature | ~463 K | - | [4][13] |

| Solubility | Soluble in water, glycerol, ethylene (B1197577) glycol | - | [14] |

| Insolubility | Insoluble in benzene, toluene, xylene | - | [14] |

Table 2: Mark-Houwink-Sakurada Parameters for Polyacrylamide in Aqueous Solutions

The Mark-Houwink-Sakurada equation, [η] = K * Ma, relates the intrinsic viscosity [η] to the molecular weight (M) of the polymer. The parameters K and 'a' are specific to the polymer-solvent system and temperature.[15][16]

| Solvent System | Temperature (°C) | K (x 10-4 dL/g) | a | Molecular Weight Range ( g/mol ) | Source(s) |

| 0.5 M NaCl | - | 6.98 | 0.91 | 4.81 x 106 - 15.4 x 106 | [17] |

| 0.2 M Na2SO4 | 25 | 2.43 | - | - | [18] |

Note: The values of K and 'a' are highly dependent on the specific experimental conditions, including the presence of salts and the degree of hydrolysis of the polyacrylamide.

Table 3: Viscosity of Aqueous this compound Solutions

| Concentration (wt%) | Molecular Weight ( g/mol ) | Temperature (°C) | Shear Rate (s-1) | Apparent Viscosity (mPa·s) | Source(s) |

| 0.5 | 5 x 106 | 25 | - | ~280 | [9] |

| 2-5 | - | Room Temperature | - | Exhibits strong shear thinning | [9] |

| 0.2-0.5 | - | 20-50 | - | Decreases with increasing temperature | [19][20] |

Experimental Protocols

Accurate characterization of the physical properties of this compound solutions is essential. The following sections detail the methodologies for key experiments.

Preparation of this compound Solution

A consistent and reproducible method for preparing LPA solutions is the foundation for reliable physical characterization.

Materials:

-